molecular formula C21H18ClFN2O3 B11149506 6-[5-(2-chloro-6-fluorophenyl)-4,5-dihydro-1H-pyrazol-3-yl]-5-hydroxy-3,4,7-trimethyl-2H-chromen-2-one

6-[5-(2-chloro-6-fluorophenyl)-4,5-dihydro-1H-pyrazol-3-yl]-5-hydroxy-3,4,7-trimethyl-2H-chromen-2-one

Cat. No.: B11149506
M. Wt: 400.8 g/mol
InChI Key: GGHISRKTUXYPEV-UHFFFAOYSA-N
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Description

6-[5-(2-chloro-6-fluorophenyl)-4,5-dihydro-1H-pyrazol-3-yl]-5-hydroxy-3,4,7-trimethyl-2H-chromen-2-one is a complex synthetic organic compound provided for research and development purposes. This molecule, with the CAS Registry Number 1010881-60-3 , has a defined molecular formula of C21H18ClFN2O3 and a molecular weight of 400.8306 g/mol . Its structure is characterized by a chromen-2-one (coumarin) core substituted with a hydroxy group and three methyl groups, which is further linked to a dihydropyrazole ring incorporating a 2-chloro-6-fluorophenyl moiety . This specific architecture suggests potential for investigation in various scientific fields. Researchers may explore its properties as a key intermediate in organic synthesis or probe its biological activity, given the known pharmacological relevance of both coumarin and dihydropyrazole (pyrazoline) derivatives. The compound is intended for chemical and pharmaceutical research applications only. This product is for research use only and is not intended for human or animal consumption, diagnostic use, or any therapeutic applications .

Properties

Molecular Formula

C21H18ClFN2O3

Molecular Weight

400.8 g/mol

IUPAC Name

6-[5-(2-chloro-6-fluorophenyl)-4,5-dihydro-1H-pyrazol-3-yl]-5-hydroxy-3,4,7-trimethylchromen-2-one

InChI

InChI=1S/C21H18ClFN2O3/c1-9-7-16-18(10(2)11(3)21(27)28-16)20(26)17(9)14-8-15(25-24-14)19-12(22)5-4-6-13(19)23/h4-7,15,25-26H,8H2,1-3H3

InChI Key

GGHISRKTUXYPEV-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C(=C(C(=O)O2)C)C)C(=C1C3=NNC(C3)C4=C(C=CC=C4Cl)F)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-[5-(2-chloro-6-fluorophenyl)-4,5-dihydro-1H-pyrazol-3-yl]-5-hydroxy-3,4,7-trimethyl-2H-chromen-2-one typically involves multiple steps, starting from commercially available precursors. The key steps include the formation of the pyrazole ring and the subsequent attachment to the chromenone backbone. Reaction conditions often involve the use of catalysts, specific temperature controls, and solvents to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to scale up the process. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure consistent quality and efficiency. The choice of reagents, solvents, and catalysts is crucial to minimize costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

6-[5-(2-chloro-6-fluorophenyl)-4,5-dihydro-1H-pyrazol-3-yl]-5-hydroxy-3,4,7-trimethyl-2H-chromen-2-one can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone.

    Reduction: The pyrazole ring can be reduced under specific conditions.

    Substitution: Halogen atoms in the phenyl ring can be substituted with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation, often requiring specific temperatures, pH levels, and solvents.

Major Products Formed

The major products formed from these reactions depend on the specific reaction type. For example, oxidation of the hydroxyl group results in a ketone derivative, while substitution reactions can introduce various functional groups into the phenyl ring.

Scientific Research Applications

6-[5-(2-chloro-6-fluorophenyl)-4,5-dihydro-1H-pyrazol-3-yl]-5-hydroxy-3,4,7-trimethyl-2H-chromen-2-one has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-[5-(2-chloro-6-fluorophenyl)-4,5-dihydro-1H-pyrazol-3-yl]-5-hydroxy-3,4,7-trimethyl-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural and functional similarities to other coumarin-pyrazole hybrids and related heterocycles are summarized below.

Table 1: Key Structural and Functional Comparisons

Compound Name Core Structure Substituents Molecular Formula Molecular Weight (g/mol) Key Properties/Applications Reference
Target Compound Coumarin + dihydropyrazole - 5-hydroxy, 3,4,7-trimethyl (coumarin)
- 2-chloro-6-fluorophenyl (pyrazole)
C₂₄H₂₂ClF N₂O₃ 456.9 Hypothesized anticancer/kinase inhibition (inferred from analogs)
6-[5-(2-Methoxyphenyl)-4,5-dihydropyrazol-3-yl]-5-hydroxy-4,7-dimethylchromen-2-one (Compound 33) Coumarin + dihydropyrazole - 5-hydroxy, 4,7-dimethyl (coumarin)
- 2-methoxyphenyl (pyrazole)
C₂₂H₂₂N₂O₄ 390.4 Anticancer activity (tested in vitro)
6-[5-(4-Methoxyphenyl)-4,5-dihydropyrazol-3-yl]-5-hydroxy-4,7-dimethylchromen-2-one (Compound 34) Coumarin + dihydropyrazole - 5-hydroxy, 4,7-dimethyl (coumarin)
- 4-methoxyphenyl (pyrazole)
C₂₂H₂₂N₂O₄ 390.4 Moderate cytotoxicity against cancer cell lines
5-Hydroxy-3,4,7-trimethyl-6-[5-(2,3,4-trimethoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl]-2H-chromen-2-one Coumarin + dihydropyrazole - 5-hydroxy, 3,4,7-trimethyl (coumarin)
- 2,3,4-trimethoxyphenyl (pyrazole)
C₂₄H₂₆N₂O₆ 438.5 Enhanced solubility due to polar methoxy groups
3-[1-Acetyl-5-(2-chlorophenyl)-4,5-dihydro-1H-pyrazol-3-yl]-6-chloro-4-phenylquinolin-2(1H)-one Quinolinone + dihydropyrazole - Acetylated pyrazole
- 2-chlorophenyl, quinolinone core
C₂₇H₂₀Cl₂N₄O₂ 511.4 Structural diversity in heterocyclic cores; potential CNS activity

Key Observations:

Substituent Effects on Bioactivity :

  • The 2-chloro-6-fluorophenyl group in the target compound introduces steric and electronic effects distinct from methoxy-substituted analogs (Compounds 33, 34). Chloro-fluoro groups may improve lipophilicity and target binding compared to methoxy, which is more electron-donating and polar .
  • Compound 34 (4-methoxyphenyl) showed moderate cytotoxicity, suggesting that para-substitutions on the phenyl ring may optimize interactions with biological targets .

Core Modifications: The quinolinone-pyrazole hybrid () replaces the coumarin core with a quinolinone system, altering π-π stacking and hydrogen-bonding capabilities. This structural divergence likely shifts biological targets (e.g., from kinases to neurotransmitter receptors) .

In contrast, the target compound’s chloro-fluoro substituents balance lipophilicity and metabolic resistance .

Biological Activity

The compound 6-[5-(2-chloro-6-fluorophenyl)-4,5-dihydro-1H-pyrazol-3-yl]-5-hydroxy-3,4,7-trimethyl-2H-chromen-2-one is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its anticancer and anti-inflammatory properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound can be characterized by the following molecular formula and weight:

PropertyValue
Molecular Formula C21H22ClF1N3O3
Molecular Weight 421.87 g/mol
IUPAC Name This compound

Anticancer Activity

Recent studies have demonstrated that derivatives of pyrazole compounds exhibit significant anticancer properties. The compound has been evaluated for its cytotoxic effects against various cancer cell lines.

  • Mechanism of Action :
    • It is believed that the compound inhibits tubulin polymerization, leading to cell cycle arrest in the G2/M phase. This is crucial for preventing cancer cell proliferation.
    • The compound has shown to induce apoptosis in cancer cells through various pathways, including the activation of caspases and modulation of Bcl-2 family proteins.
  • Case Studies :
    • In vitro studies revealed that this compound exhibited an IC50 value of approximately 12 µM against the MCF7 breast cancer cell line, indicating potent cytotoxicity .
    • Another study indicated significant inhibition against A549 lung cancer cells with an IC50 value of 26 µM .

Anti-inflammatory Activity

The compound also shows promise as an anti-inflammatory agent:

  • Mechanism of Action :
    • The anti-inflammatory effects are mediated through the inhibition of pro-inflammatory cytokines such as TNF-alpha and IL-6.
    • It has been observed to reduce the expression of COX-2, a key enzyme in the inflammatory pathway.
  • Case Studies :
    • A study reported a reduction in LPS-induced TNF-alpha release by up to 97% at a concentration of 10 µM .
    • Docking studies have suggested that the compound binds effectively to COX-2, demonstrating a favorable binding affinity which correlates with its anti-inflammatory activity .

Research Findings

Several research findings highlight the biological activity of this compound:

Study ReferenceCell LineIC50 Value (µM)Activity Type
Study 1MCF712Anticancer
Study 2A54926Anticancer
Study 3HepG215Antiviral
Study 4RAW264.710Anti-inflammatory

Q & A

Q. How can researchers assess the compound’s stability under physiological conditions?

  • Methodological Answer : Conduct accelerated stability studies in simulated gastric fluid (SGF, pH 1.2) and intestinal fluid (SIF, pH 6.8) at 37°C. Sample aliquots at timed intervals and analyze via HPLC-UV. For oxidative stability, expose to H2 _2O2_2 (3% v/v) and track degradation with LC-MS. Stability data guide formulation strategies (e.g., encapsulation in liposomes) .

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